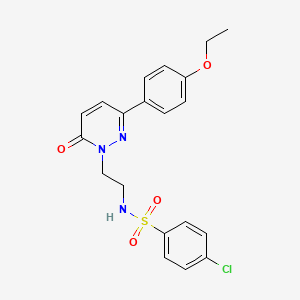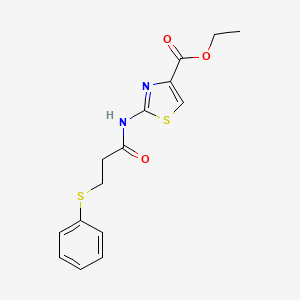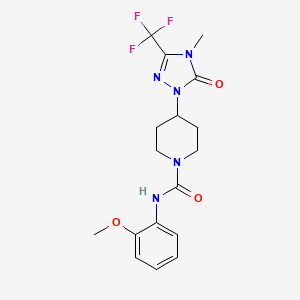![molecular formula C15H12N2O2S3 B2788830 Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 383146-97-2](/img/structure/B2788830.png)
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is an organic compound belonging to the class of thienopyrimidines. This class is known for its potential applications in medicinal chemistry due to its unique structural features that allow interactions with various biological targets. The compound features a combination of thieno[2,3-d]pyrimidine and benzenecarboxylate moieties, linked through sulfanyl groups, which contribute to its interesting chemical properties and potential biological activities.
准备方法
The synthesis of Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate can be achieved through several synthetic routes:
Step 1:
Step 2: The sulfanyl substitution on the benzenecarboxylate can be achieved by reacting a suitable benzenecarboxylate derivative with a sulfide source like sodium sulfide.
Step 3: Finally, the two intermediates are coupled under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial production methods: might involve optimizing these laboratory conditions to improve yield and scalability, such as utilizing continuous flow reactors and efficient purification techniques.
化学反应分析
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thieno[2,3-d]pyrimidine ring or the benzenecarboxylate moiety, utilizing reducing agents like lithium aluminum hydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on this compound, modifying its functional groups. Reagents like alkyl halides or acid chlorides are commonly used under mild conditions to achieve these transformations.
The major products formed from these reactions depend on the reaction conditions and reagents used, providing a wide array of derivatives for further study.
科学研究应用
This compound has garnered interest in several fields due to its structural features:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers explore its potential as a bioactive molecule, particularly as a scaffold for designing enzyme inhibitors or receptor ligands.
Medicine: Preliminary studies suggest its use in developing new pharmaceuticals, targeting conditions like inflammation, cancer, or infectious diseases.
作用机制
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes or receptors, due to its thienopyrimidine core. This interaction may lead to inhibition or activation of biological pathways, affecting cellular processes. The molecular targets and pathways involved vary depending on the specific application and compound derivatives being studied.
相似化合物的比较
When compared to similar thienopyrimidine derivatives, Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate stands out due to its dual sulfanyl linkage, which may enhance its binding affinity and selectivity for certain biological targets. Other similar compounds include:
Thieno[2,3-d]pyrimidine-4-yl sulfanyl derivatives without the benzenecarboxylate group.
Benzenecarboxylate derivatives with different heterocyclic cores.
These comparisons highlight the compound's uniqueness
Hope that covers all the bases!
属性
IUPAC Name |
methyl 2-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S3/c1-19-14(18)9-5-3-4-6-11(9)22-13-10-7-8-21-12(10)16-15(17-13)20-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHPEDSNLFQQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2C=CS3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2788750.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole](/img/structure/B2788753.png)

![N4-(4-chloro-2-methylphenyl)-N6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788757.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2788759.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2788762.png)
![N-[3-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2788763.png)


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2788768.png)


